Cas no 1695631-99-2 ((1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride)

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanesulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly for introducing the methanesulfonyl (mesyl) group into target molecules. Its tetrahydronaphthalene backbone provides enhanced stability and reactivity compared to simpler sulfonyl chlorides, making it suitable for selective functionalization in complex substrates. The compound is commonly employed in the preparation of sulfonamides, sulfonate esters, and other derivatives, facilitating further transformations in pharmaceutical and agrochemical research. Its reactivity with nucleophiles under mild conditions allows for efficient derivatization while minimizing side reactions. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride structure
1695631-99-2 structure
Product Name:(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride
CAS No:1695631-99-2
MF:C11H13ClO2S
MW:244.737721204758
MDL:MFCD24495987
CID:5245511
Update Time:2025-06-10

(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenemethanesulfonyl chloride, 1,2,3,4-tetrahydro-
    • (1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride
    • MDL: MFCD24495987
    • Inchi: 1S/C11H13ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2
    • InChI Key: JSBJDQPZYAMYTF-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=CC=C2)CCC1CS(Cl)(=O)=O

(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-267575-1g
(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride
1695631-99-2
1g
$986.0 2023-09-11
Enamine
EN300-267575-5g
(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride
1695631-99-2
5g
$2587.0 2023-09-11
Enamine
EN300-267575-10g
(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride
1695631-99-2
10g
$3253.0 2023-09-11
Enamine
EN300-267575-1.0g
(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride
1695631-99-2
1.0g
$986.0 2023-03-01
Enamine
EN300-267575-2.5g
(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride
1695631-99-2
2.5g
$2043.0 2023-09-11
Enamine
EN300-267575-5.0g
(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride
1695631-99-2
5.0g
$2587.0 2023-03-01
Enamine
EN300-267575-10.0g
(1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride
1695631-99-2
10.0g
$3253.0 2023-03-01

Additional information on (1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride

Comprehensive Overview of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanesulfonyl Chloride (CAS No. 1695631-99-2)

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanesulfonyl chloride (CAS No. 1695631-99-2) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical research. This compound, often abbreviated as THN-Mesyl chloride, is a key intermediate in the preparation of sulfonamide-based molecules, which are widely explored for their bioactive properties. Its unique tetrahydronaphthalene backbone provides structural rigidity, making it valuable for designing drug candidates targeting CNS disorders and inflammatory pathways.

The growing interest in sulfonylation reactions and click chemistry has propelled the demand for (1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride. Researchers frequently search for "sulfonyl chloride applications" or "tetrahydronaphthalene derivatives in drug discovery," reflecting its relevance in modern medicinal chemistry. Its CAS No. 1695631-99-2 is often queried in patent databases and chemical catalogs, underscoring its industrial importance.

From a synthetic perspective, this compound exhibits high reactivity due to the mesyl chloride group, enabling efficient nucleophilic substitutions. Recent studies highlight its utility in constructing heterocyclic scaffolds, a hot topic in fragment-based drug design. Users searching for "building blocks for kinase inhibitors" or "sulfonamide linker synthesis" will find this compound particularly relevant. Its stability under Schotten-Baumann conditions further enhances its appeal for high-throughput screening.

Environmental and green chemistry trends have also influenced its applications. Innovations in catalytic sulfonylation using this compound align with searches for "solvent-free sulfonation methods." The tetrahydronaphthalene core’s lipophilicity makes it a candidate for optimizing blood-brain barrier permeability, a frequent focus in neuropharmacology forums.

Analytical characterization of CAS No. 1695631-99-2 typically involves HPLC purity assays and NMR spectroscopy, addressing common queries like "how to validate sulfonyl chloride purity." Its storage stability under inert atmospheres is another practical consideration for laboratories.

In summary, (1,2,3,4-tetrahydronaphthalen-2-yl)methanesulfonyl chloride bridges fundamental chemistry and cutting-edge biomolecular engineering. Its versatility answers pressing needs in preclinical research, while its structural features inspire innovations in small-molecule therapeutics.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd